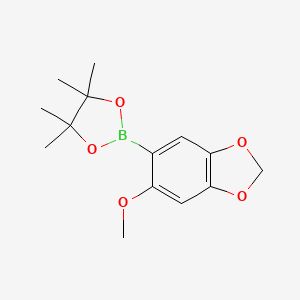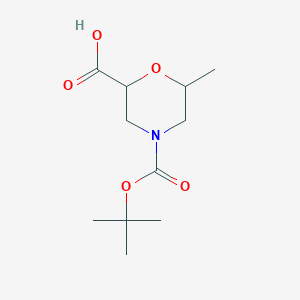
4-(t-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of morpholine and contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis for the protection of amines .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butyloxycarbonyl-protected amino acids . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Chemical Reactions Analysis
Amines can be converted to N-tert-Boc derivatives by reaction with di-tert-butyldicarbonate (Boc) 2 O in the presence of various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(t-Butoxycarbonyl)phenylboronic acid, are available . It is a white powder and its melting point is 100-106°C .Aplicaciones Científicas De Investigación
Organic Synthesis and Crystallography
Synthesis of Advanced Intermediates
Crystallographic Studies
The structural analysis of N-protected amino acids and their derivatives, including the study of peptide conformations and interactions within crystals, has been facilitated by derivatives of the subject compound. This application is crucial for understanding the molecular basis of drug action and material properties (E. Jankowska et al., 2002).
Polymer Science
- Polymer Functionalization: The tert-butoxycarbonyl (Boc) group, related to the compound , is instrumental in the end-functionalization of polymers. This technique has been applied to synthesize polymers with specific terminal functionalities, such as primary amino and carboxylic acid groups, which are essential for further polymer modification or application (J. Hegewald et al., 2009).
Medicinal Chemistry
Drug Synthesis
The compound's derivatives have been used in the synthesis of potential medicinal compounds. For example, the tert-butoxycarbonyl group plays a crucial role in the synthesis of dipeptides and tripeptides, serving as a protective group that can be selectively removed after the synthesis to yield the desired peptide products (Marcin W. Markowicz and R. Dembinski, 2003).
Catalysis in Organic Reactions
Derivatives of this compound have been applied as catalysts or key reagents in various organic transformations, such as in the decarboxylative esterification of carboxylic acids. This application highlights its versatility in facilitating the synthesis of esters from carboxylic acids, a fundamental reaction in drug synthesis and material science (L. Goossen and A. Döhring, 2003).
Mecanismo De Acción
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine from reacting with other reagents during the synthesis process. The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The addition and removal of the boc group can influence the synthesis of various organic compounds, including peptides and other amine-containing molecules .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is the protection of amines during organic synthesis. By adding the BOC group to an amine, the amine is protected from reacting with other reagents. This allows for more complex organic synthesis processes to be carried out .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the addition and removal of the BOC group are dependent on the pH of the solution, with the addition requiring a basic environment and the removal requiring an acidic environment . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature .
Direcciones Futuras
Peptides inherently feature the favorable properties of being easily synthesized, water-soluble, biocompatible, and typically non-toxic . Thus, boronic acid has been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities . This effort has led to broad applications and continues to be a promising area of research .
Propiedades
IUPAC Name |
6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMIYSXHHOKJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

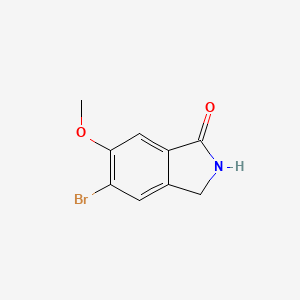
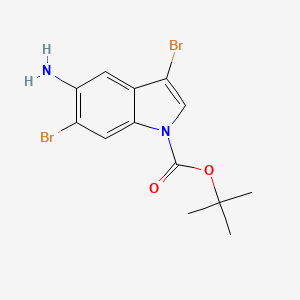

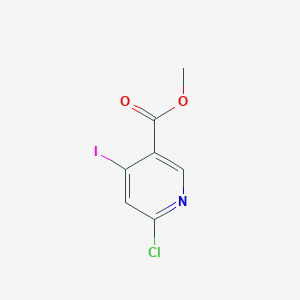
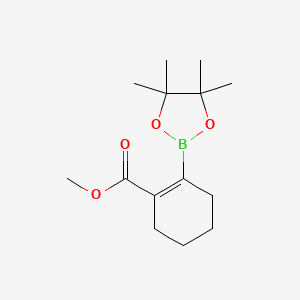
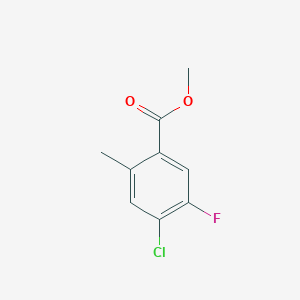
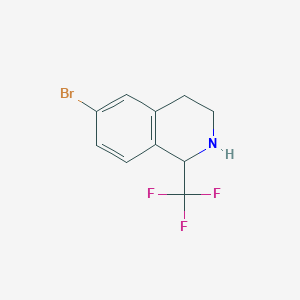

![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)
![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)
![(+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98%](/img/structure/B6306221.png)
